molecular formula C8H14O B1585827 3,4-Dimethylcyclohexanone CAS No. 5465-09-8

3,4-Dimethylcyclohexanone

Cat. No.: B1585827
CAS No.: 5465-09-8
M. Wt: 126.2 g/mol
InChI Key: ZDCYWXYPRPCJOY-UHFFFAOYSA-N
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Description

3,4-Dimethylcyclohexanone is an organic compound with the molecular formula C₈H₁₄O. It is a derivative of cyclohexanone, where two methyl groups are substituted at the 3rd and 4th positions of the cyclohexane ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethylcyclohexanone can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with methylating agents under controlled conditions. Another method includes the catalytic hydrogenation of 3,4-dimethylphenol followed by oxidation .

Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic processes that ensure high yield and purity. The use of metal catalysts such as palladium or platinum is common in these processes. The reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylcyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-Dimethylcyclohexanone has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.

    Biology: It serves as a model compound in biochemical studies to understand enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 3,4-Dimethylcyclohexanone involves its interaction with various molecular targets. In oxidation reactions, it undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons, resulting in reduced forms. The pathways involved often include catalytic cycles facilitated by metal catalysts or enzymes .

Comparison with Similar Compounds

Uniqueness: 3,4-Dimethylcyclohexanone is unique due to its specific substitution pattern, which influences its reactivity and physical properties. The presence of methyl groups at the 3rd and 4th positions affects the steric and electronic environment, making it distinct from other dimethylcyclohexanone isomers .

Properties

IUPAC Name

3,4-dimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-6-3-4-8(9)5-7(6)2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCYWXYPRPCJOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)CC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20969928
Record name 3,4-Dimethylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20969928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5465-09-8
Record name 3,4-Dimethylcyclohexanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465098
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Record name 5465-09-8
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Record name 3,4-Dimethylcyclohexan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dimethylcyclohexanone (mixture of isomers)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different stereoisomers of 3,4-dimethylcyclohexanone and how do their properties differ?

A1: this compound possesses two chiral centers, leading to several possible stereoisomers. The papers specifically discuss the synthesis and absolute configuration of:

  • (-)-trans-(3R,4R)-3,4-Dimethylcyclohexanone []: This paper details the synthesis and confirms the absolute configuration of this specific isomer.
  • (+)- and (-)-cis-3,4-Dimethylcyclohexanone []: This research focuses on determining the absolute configuration of both enantiomers of the cis isomer.

Q2: Why is the synthesis of specific stereoisomers of this compound important?

A2: The synthesis of specific stereoisomers is crucial because different isomers can exhibit different biological and chemical activities. For example, in pharmaceuticals, one enantiomer of a drug might be effective while the other could be inactive or even harmful.

  • In the case of this compound, the research highlights the importance of stereochemistry by focusing on the synthesis and absolute configuration determination of specific isomers [, ]. While the exact applications of these isomers are not discussed, the emphasis on their stereochemistry suggests potential significance in various fields where specific isomeric forms are required.

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